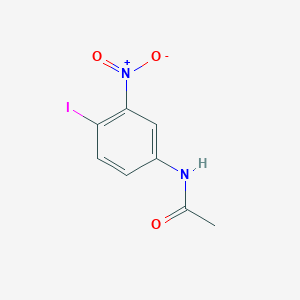

N-(4-Iodo-3-nitrophenyl)acetamide

Description

Historical Context and Early Research Initiatives

While specific historical records detailing the first synthesis of N-(4-Iodo-3-nitrophenyl)acetamide are not extensively documented in seminal early chemical literature, its emergence can be contextualized within the broader development of halogenated nitroaromatic compounds. Research into nitration and halogenation of aromatic compounds intensified in the 19th and early 20th centuries, driven by the burgeoning dye industry and the quest for novel pharmaceuticals and explosives. The synthesis of related compounds, such as various nitro- and iodo-anilines, laid the groundwork for the eventual preparation of more complex derivatives like this compound. Early research initiatives involving similar molecules were often focused on understanding the directing effects of different functional groups on aromatic rings during electrophilic substitution reactions.

Academic Significance within Nitroaromatic and Haloacetamide Chemistry

The academic significance of this compound stems from its identity as both a nitroaromatic and a haloacetamide compound. Nitroaromatic compounds are pivotal in chemical synthesis, serving as precursors to a wide array of other functional groups, most notably amines, through the reduction of the nitro group. They are also integral to the study of electronic effects in organic molecules.

Haloacetamides, on the other hand, are recognized for their utility in various chemical transformations. The presence of the iodine atom in this compound makes it a potential substrate for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The acetamido group, being an ortho-, para-director and an activating group (though moderately deactivated by the nitro group), influences the regioselectivity of further electrophilic aromatic substitution reactions.

Structural Framework and Nomenclature Conventions

The systematic IUPAC name for this compound is this compound. This name is derived following standard nomenclature rules. The parent structure is identified as acetamide (B32628). The "N-" indicates that the substituent is attached to the nitrogen atom of the acetamide. The substituent is a "4-Iodo-3-nitrophenyl" group, indicating a benzene (B151609) ring substituted with an iodine atom at the fourth position and a nitro group at the third position, relative to the point of attachment to the acetamide nitrogen.

The structural framework consists of a benzene ring substituted with three functional groups. The relative positions of these groups (iodo at C4, nitro at C3, and acetamido at C1) are crucial in determining the molecule's polarity, reactivity, and potential for intermolecular interactions in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇IN₂O₃ uni.luscbt.com |

| Molecular Weight | 306.06 g/mol scbt.com |

| CAS Number | 861523-55-9 scbt.com |

| Appearance | Typically a solid at room temperature |

| Solubility | Generally soluble in organic solvents |

Note: Some properties are based on typical characteristics of similar compounds and may vary.

Overview of Research Trajectories

Current and future research involving this compound and related compounds is likely to follow several key trajectories:

Synthetic Methodology: Exploration of more efficient and environmentally benign methods for its synthesis, potentially employing novel catalysts or reaction conditions.

Cross-Coupling Reactions: Utilization of the carbon-iodine bond for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Reduction of the Nitro Group: Investigation of selective reduction methods to yield the corresponding amine, 2-amino-4-iodoaniline derivative, which can serve as a building block for heterocyclic compounds and other complex organic structures.

Table 2: Spectroscopic Data for a Related Compound, N-(4-Iodo-2-nitrophenyl)acetamide rsc.org

| Spectroscopic Data | Chemical Shift (δ) or Mass-to-Charge Ratio (m/z) |

| ¹H NMR (400 MHz, CDCl₃) | 10.22 (s, 1H), 8.54 (d, J = 9.0 Hz, 1H), 8.47 (s, 1H), 7.87 (d, J = 10.7 Hz, 1H), 2.27 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | 168.9, 144.4, 136.5, 134.6, 133.9, 123.6, 84.6, 25.6 |

Note: This data is for a regioisomer and serves as an illustrative example of the types of spectroscopic characterization used for such compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodo-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVJZYIQPHDYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584821 | |

| Record name | N-(4-Iodo-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861523-55-9 | |

| Record name | N-(4-Iodo-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 861523-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-Iodo-3-nitrophenyl)acetamide

The traditional synthesis of this compound typically involves a multi-step process starting from readily available precursors. These methods have been well-documented and are foundational to the production of this and similar compounds.

Precursor Synthesis and Functionalization Strategies

The synthesis often begins with the acetylation of an appropriately substituted aniline (B41778). For instance, the acetylation of 4-iodo-3-nitroaniline (B23111) with acetic anhydride (B1165640) is a common strategy. nih.gov This reaction introduces the acetamido group, a key functional moiety of the target molecule.

Another critical step is the introduction of the nitro group onto the aromatic ring, a process known as nitration. The nitration of N-phenylacetamide (acetanilide) using a mixture of nitric acid and sulfuric acid is a classic example of electrophilic aromatic substitution. researchgate.netjcbsc.org The acetamido group directs the incoming nitro group primarily to the para position due to its electron-donating nature and steric hindrance at the ortho positions. jcbsc.org

In some synthetic pathways, the iodination of a nitrated precursor is the key functionalization step. The regioselectivity of these reactions is crucial for obtaining the desired isomer.

Reaction Conditions and Optimization Protocols

The conditions for these synthetic steps are critical for achieving high yields and purity. For example, the nitration of acetanilide (B955) is an exothermic reaction that requires careful temperature control, typically below 20°C, to prevent the formation of undesired byproducts. jcbsc.org The reaction mixture is often cooled in an ice bath during the gradual addition of the nitrating mixture. jcbsc.org

Similarly, acetylation reactions are often carried out by refluxing the aniline precursor with acetic anhydride in a solvent like glacial acetic acid for several hours to ensure complete conversion. nih.gov The choice of solvent is important; for instance, glacial acetic acid is used for dissolving N-phenylacetamide because the acetate (B1210297) ion is a poor nucleophile, thus preventing unwanted substitution reactions. jcbsc.org

Optimization of these protocols may involve adjusting reaction times, temperatures, and the molar ratios of reactants to maximize the yield of the desired product.

Purification Techniques and Yield Analysis

Following the synthesis, the crude product is typically isolated and purified. A common method involves pouring the reaction mixture into ice-cold water to precipitate the product. jcbsc.orgimist.ma The solid is then collected by filtration, for instance, using a Buchner funnel. imist.ma

Recrystallization is a widely used technique to purify the solid product further. Solvents such as ethanol (B145695), water, or binary mixtures of ethanol and water are often employed. jcbsc.orgimist.ma The choice of solvent significantly impacts the crystallization process and the final yield. jcbsc.org For example, a study on the crystallization of N-(4-nitrophenyl)acetamide showed that using binary mixtures of ethanol and water can significantly influence the output and purity of the product. jcbsc.org

The yield of the synthesis is a critical parameter for evaluating the efficiency of the method. For instance, the synthesis of N-(4-nitrophenyl)acetamide via nitration of acetanilide has been reported with a raw yield of 49.74%. researchgate.net

Table 1: Conventional Synthesis of an Acetanilide Derivative

| Step | Reactants | Reagents/Solvents | Conditions | Outcome |

| Acetylation | 3-methoxy-4-nitroaniline | Acetic anhydride, Glacial acetic acid | Stirring at room temperature for several hours | N-(3-Methoxy-4-nitrophenyl)acetamide |

| Nitration | N-phenylacetamide | Nitric acid, Sulfuric acid, Glacial acetic acid | Cooled to 5°C, gradual addition of nitrating mixture | N-(4-nitrophenyl)acetamide and o-nitroacetanilide |

| Purification | Crude N-(4-nitrophenyl)acetamide | Ethanol-water mixtures | Recrystallization | Purified N-(4-nitrophenyl)acetamide |

This table is for illustrative purposes and may not represent the direct synthesis of this compound.

Exploration of Novel Synthetic Pathways

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of novel pathways for the synthesis of this compound and related compounds.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ajrconline.org In the context of acetanilide synthesis, this includes using less hazardous solvents or carrying out reactions in an aqueous medium to avoid chlorinated solvents. imist.ma The development of catalyst-free reactions is another aspect of green chemistry that has been explored for the synthesis of N-acetamides. researchgate.net These approaches not only have environmental benefits but can also lead to faster reactions and higher yields. imist.ma

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgiosrphr.orgresearchgate.net This technique offers several advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles. ajrconline.orgiosrphr.orgresearchgate.net The use of microwave irradiation can facilitate reactions under solvent-free or "dry" conditions, although the addition of a few drops of a polar aprotic solvent can sometimes improve results. researchgate.net

Solvent-free synthesis, often coupled with microwave irradiation, represents a significant advancement in green chemistry. researchgate.net The direct amidation of amines with an acetyl donor under microwave conditions without a catalyst has been shown to be a fast and efficient method for producing acetamides, with excellent yields typically between 85-100% achieved in a matter of minutes. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Hours | Often lower | Higher solvent and energy consumption |

| Microwave-Assisted | Minutes | Often higher ajrconline.org | Reduced solvent use and energy consumption ajrconline.org |

This table provides a general comparison based on literature for various organic reactions.

Catalytic Methodologies for Selective Functionalization

The presence of an iodo-substituent on the aromatic ring of this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling would replace the iodine atom with an aryl, heteroaryl, or vinyl group. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as the premature reduction of the nitro group.

Sonogashira Coupling: To introduce an alkynyl moiety, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method allows for the synthesis of various alkynyl-substituted nitrophenylacetamides.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. This would convert this compound into N,N'-disubstituted aminonitrophenylacetamides. The selection of the appropriate phosphine (B1218219) ligand is critical to the success of this transformation.

| Coupling Reaction | Reagents and Conditions (Hypothetical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C | Aryl-substituted nitrophenylacetamide |

| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt-50 °C | Alkynyl-substituted nitrophenylacetamide |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | Amino-substituted nitrophenylacetamide |

This table presents hypothetical conditions and has not been generated from experimental data for the specific substrate.

Chemical Reactivity and Transformation Pathways

The functional groups present in this compound each offer distinct reactivity, allowing for a variety of chemical transformations.

The selective reduction of the nitro group to an amino group is a common and important transformation in organic synthesis, as it provides access to aniline derivatives which are valuable building blocks. A variety of reducing agents can be employed for this purpose, with the choice of reagent determining the chemoselectivity, especially in the presence of other reducible functional groups like the iodine atom.

Commonly used methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. The conditions for these reductions need to be carefully controlled to avoid the simultaneous reduction of the iodo-substituent (hydrodeiodination).

| Reducing Agent | Typical Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol, room temperature, 1 atm H₂ | N-(3-amino-4-iodophenyl)acetamide |

| SnCl₂·2H₂O | Ethanol or Ethyl acetate, reflux | N-(3-amino-4-iodophenyl)acetamide |

| Fe, NH₄Cl | Ethanol/Water, reflux | N-(3-amino-4-iodophenyl)acetamide |

This table presents typical conditions for nitro group reduction and has not been generated from specific experimental data for this compound.

The iodine atom is a good leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when activated by the electron-withdrawing nitro group in the ortho position. Various nucleophiles can displace the iodide to form new bonds. Examples include alkoxides, thiolates, and amines. These reactions are typically carried out in a polar aprotic solvent at elevated temperatures.

The acetamido group can undergo further chemical modifications. For instance, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, 4-iodo-3-nitroaniline. This reaction provides another route to access the free amino group, which can then be subjected to various other transformations such as diazotization followed by Sandmeyer reactions.

Following the transformation of the initial functional groups, the resulting derivatives of this compound can be used as precursors for the synthesis of heterocyclic compounds. For example, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, could lead to the formation of benzimidazole (B57391) or other fused ring systems, depending on the nature of the other substituents. The specific pathways for such cyclizations would be highly dependent on the functionalities introduced in the preceding steps.

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of N-(4-Iodo-3-nitrophenyl)acetamide is characterized by distinct absorption bands corresponding to its specific functional groups. The N-H stretching vibration of the secondary amide is typically observed as a sharp to moderately broad band in the region of 3300-3100 cm⁻¹. The exact position is sensitive to hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is expected to appear as a strong absorption in the range of 1680-1630 cm⁻¹.

The nitro (NO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1560-1520 cm⁻¹ and a symmetric stretch in the 1360-1320 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the amide linkage is expected around 1400 cm⁻¹. The presence of the iodine substituent is more challenging to observe directly in a mid-IR spectrum as the C-I stretching vibration occurs at lower frequencies, typically below 600 cm⁻¹.

Based on data from analogous compounds, a predicted FT-IR data table is presented below. organicchemistrydata.orgresearchgate.netnih.govjcbsc.orgnist.govresearchgate.net

| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3275 | Medium |

| Aromatic C-H Stretch | ~3100 | Medium |

| C=O Stretch (Amide I) | ~1680 | Strong |

| N-H Bend (Amide II) | ~1580 | Strong |

| Asymmetric NO₂ Stretch | ~1540 | Strong |

| Symmetric NO₂ Stretch | ~1345 | Strong |

| C-N Stretch | ~1400 | Medium |

| C-I Stretch | <600 | Weak |

Raman Spectroscopy Investigations

Raman spectroscopy offers complementary information to FT-IR, particularly for vibrations that induce a significant change in polarizability. The symmetric stretching vibration of the nitro group is often a very strong and characteristic band in the Raman spectrum. The aromatic ring vibrations are also typically strong. In contrast, the C=O stretch of the amide may be weaker in the Raman spectrum compared to its intense IR absorption. The C-I bond, being heavy and polarizable, should give rise to a noticeable Raman signal at low wavenumbers.

A table of expected Raman shifts is provided below, based on the analysis of similar molecular structures. researchgate.netnih.govnsf.gov

| Predicted Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch | ~3270 | Weak |

| Aromatic C-H Stretch | ~3100 | Strong |

| C=O Stretch (Amide I) | ~1675 | Medium |

| Asymmetric NO₂ Stretch | ~1535 | Medium |

| Symmetric NO₂ Stretch | ~1340 | Very Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-I Stretch | ~200-300 | Strong |

Correlation with Computational Vibrational Frequencies

To gain deeper insight and confirm experimental vibrational assignments, computational methods such as Density Functional Theory (DFT) are often employed. By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is indispensable for determining the precise arrangement of atoms in this compound, providing information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would exhibit distinct signals for the amide proton, the aromatic protons, and the methyl protons. The amide proton (N-H) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-10.5 ppm, with its exact position being solvent and concentration-dependent.

The aromatic region will show a complex splitting pattern due to the three non-equivalent protons on the substituted benzene ring. Based on the substitution pattern, we would expect to see three distinct signals. The proton ortho to the nitro group is likely to be the most deshielded. The methyl protons of the acetamido group will appear as a sharp singlet, typically around δ 2.2 ppm.

While experimental data for the title compound is not available, data for the isomeric N-(4-Iodo-2-nitrophenyl)acetamide shows a singlet for the amide proton at δ 10.22 ppm, aromatic protons at δ 8.54, 8.47, and 7.87 ppm, and a methyl singlet at δ 2.27 ppm. rsc.org It is expected that the chemical shifts for this compound would be in a similar range.

| Predicted Proton Signal | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.0 - 10.5 | Singlet |

| Aromatic H | 7.5 - 8.5 | Multiplet |

| CH₃ | ~2.2 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 168-170 ppm. The aromatic carbons will resonate in the range of δ 110-150 ppm. The carbon bearing the iodine (C-I) is expected to be significantly shielded and appear at a lower chemical shift, typically around δ 90-100 ppm, due to the heavy atom effect. The carbon attached to the nitro group (C-NO₂) will be deshielded. The methyl carbon of the acetyl group will appear at a high field, around δ 25 ppm.

For the isomer N-(4-Iodo-2-nitrophenyl)acetamide, the reported ¹³C NMR chemical shifts are δ 168.9 (C=O), 144.4, 136.5, 134.6, 133.9, 123.6 (aromatic carbons), and 25.6 (CH₃). rsc.org The C-I signal was reported at δ 84.6 ppm. The values for this compound are expected to be comparable.

| Predicted Carbon Signal | Expected Chemical Shift (δ, ppm) |

| C=O | 168 - 170 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-NH | ~140 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-I | 90 - 100 |

| CH₃ | ~25 |

Two-Dimensional NMR Techniques for Structural Confirmation

While specific experimental 2D NMR spectra for N-(4-Methoxy-3-nitrophenyl)acetamide are not widely available in the reviewed literature, the application of standard 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming its structure.

Based on the known structure of N-(4-Methoxy-3-nitrophenyl)acetamide, the following correlations would be anticipated:

COSY: This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons on the aromatic ring, allowing for the assignment of their relative positions.

HSQC: This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the aromatic protons to their corresponding carbons, as well as the methyl protons of the acetamide (B32628) and methoxy (B1213986) groups to their respective carbon atoms.

HMBC: This long-range correlation spectroscopy would provide crucial information about the connectivity of different parts of the molecule. Key expected correlations would include:

The amide proton to the carbonyl carbon and the aromatic carbon at the point of attachment.

The methyl protons of the acetamide group to the carbonyl carbon.

The methoxy protons to the aromatic carbon to which the methoxy group is attached.

Aromatic protons to neighboring carbon atoms within the ring, further confirming their substitution pattern.

These combined techniques would provide an unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of N-(4-Methoxy-3-nitrophenyl)acetamide.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For N-(4-Methoxy-3-nitrophenyl)acetamide, the calculated monoisotopic mass is 210.0641 g/mol . uni.lu Experimental HRMS analysis would be expected to yield a value very close to this, confirming the elemental composition of C₉H₁₀N₂O₄. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 211.1.

Table 1: Predicted Adducts in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.07134 |

| [M+Na]⁺ | 233.05328 |

| [M-H]⁻ | 209.05678 |

| [M+NH₄]⁺ | 228.09788 |

| [M+K]⁺ | 249.02722 |

Data sourced from PubChem. uni.lu

Fragmentation Pattern Analysis

The analysis of the fragmentation pattern in the mass spectrum provides valuable information about the compound's structure. While detailed fragmentation studies for N-(4-Methoxy-3-nitrophenyl)acetamide are limited, a key fragmentation pathway involves the loss of the acetyl group (CH₃CO). This would result in a fragment ion at m/z 151.0, corresponding to the 4-methoxy-3-nitroaniline (B184566) cation. Further fragmentation of the aromatic ring and loss of the nitro and methoxy groups would also be expected under typical electron ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Quality Assessment

Single crystals of N-(4-Methoxy-3-nitrophenyl)acetamide suitable for X-ray diffraction analysis have been successfully grown. nih.gov The synthesis involves the acetylation of 4-methoxy-3-nitroaniline with acetic anhydride (B1165640). nih.gov Purification is typically achieved through recrystallization from an aqueous solution, and single crystals can be obtained by the slow cooling of a hot, nearly saturated aqueous solution. uni.lu

The quality of the resulting crystals is assessed using a diffractometer. In one study, a yellow, needle-like crystal with dimensions of 0.32 × 0.09 × 0.04 mm was selected for analysis. researchgate.net The crystal system was determined to be monoclinic with the space group P2₁/n. researchgate.net It was noted that the analyzed crystal was a three-component nonmerohedral twin. nih.gov

Table 2: Crystallographic Data for N-(4-Methoxy-3-nitrophenyl)acetamide

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.8740 (8) |

| b (Å) | 7.0136 (6) |

| c (Å) | 12.2891 (12) |

| β (°) | 92.313 (5) |

| Volume (ų) | 936.48 (14) |

| Z | 4 |

| Temperature (K) | 90 |

Data sourced from ResearchGate and the International Union of Crystallography. uni.luresearchgate.net

Molecular Geometry and Conformation Analysis

The X-ray diffraction analysis reveals significant details about the molecular geometry and conformation of N-(4-Methoxy-3-nitrophenyl)acetamide. Both the methoxy and acetamide groups are nearly coplanar with the phenyl ring. uni.luresearchgate.net The torsion angle for the methoxy group (C-C-O-C) is reported to be 0.0 (4)°, and the torsion angle for the acetamide group about the C-N bond to the ring is 4.9 (4)°. The C-N-C=O torsion angle is also close to zero at 0.2 (4)°, indicating that the entire 12-atom methoxyphenylacetamide group is nearly planar, with a root-mean-square deviation of 0.042 Å. uni.luresearchgate.net

A notable feature of the crystal structure is the disorder of the nitro group, which is twisted out of the plane of the phenyl ring by approximately 30° and exists in two different orientations with opposite senses of twist. uni.luresearchgate.net In the crystal lattice, the amide N-H group acts as a hydrogen bond donor to a nitro oxygen atom of an adjacent molecule, forming chains that propagate in the direction. uni.luresearchgate.net Interestingly, the carbonyl oxygen of the amide group is not involved in hydrogen bonding. uni.luresearchgate.net

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For a molecule like this compound, several types of interactions would be expected to play a significant role in its solid-state architecture. These include hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hydrogen Bonding: The N-H group of the acetamide function is a potent hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide are strong hydrogen bond acceptors. In the crystal structure of analogous compounds, such as N-(4-methoxy-3-nitrophenyl)acetamide, the N-H group forms a hydrogen bond with a nitro oxygen atom of an adjacent molecule, leading to the formation of chains. nih.gov A similar N-H···O(nitro) or N-H···O(carbonyl) hydrogen bonding motif is highly probable in the crystal structure of this compound, organizing the molecules into one-dimensional chains or more complex networks.

π-π Stacking: The electron-deficient nature of the nitrophenyl ring suggests the possibility of π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, would contribute to the stabilization of the crystal structure, likely in an offset or slipped-parallel arrangement to minimize electrostatic repulsion.

The interplay of these various interactions would dictate the final three-dimensional packing of the molecules in the crystal. The specific arrangement would maximize attractive forces and minimize repulsive interactions, leading to a thermodynamically stable crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the surface, a detailed picture of the close contacts between molecules can be obtained.

For this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal the following features:

dnorm Surface: The dnorm surface would likely show distinct red regions, indicating intermolecular contacts shorter than the van der Waals radii. These would correspond to the hydrogen bonding interactions (N-H···O) and potentially strong halogen bonds (C-I···O).

2D Fingerprint Plots: The two-dimensional fingerprint plot, which is a histogram of (di, de) pairs, provides a quantitative summary of the intermolecular contacts.

H···O/O···H Contacts: Sharp spikes in the fingerprint plot would correspond to the N-H···O hydrogen bonds. The relative contribution of these contacts to the total Hirshfeld surface area would quantify the importance of hydrogen bonding in the crystal packing.

I···O/O···I and I···N/N···I Contacts: The presence of halogen bonds would be indicated by specific features in the fingerprint plot corresponding to iodine contacts.

H···H Contacts: A large, diffuse region in the plot would represent the numerous van der Waals H···H contacts, which typically account for a significant portion of the total surface area.

π-π Stacking: Evidence for π-π stacking would be visible in the shape index and curvedness plots, as well as characteristic "wing" features in the 2D fingerprint plot.

| Interaction Type | Expected Features on Hirshfeld Surface | Expected Features on 2D Fingerprint Plot |

| N-H···O Hydrogen Bond | Intense red spots on the dnorm surface near the N-H and O atoms. | Sharp, distinct spikes. |

| C-I···O/N Halogen Bond | Red to orange spots on the dnorm surface near the I and O/N atoms. | Characteristic wings or spikes depending on the geometry. |

| H···H Contacts | Large areas of blue to white on the dnorm surface. | A large, centrally located, diffuse region. |

| π-π Stacking | Flat, complementary red and blue triangular patches on the shape index. | Characteristic "wings" at higher di and de values. |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For a compound like N-(4-Iodo-3-nitrophenyl)acetamide, both Density Functional Theory (DFT) and ab initio methods are employed to provide a detailed understanding of its behavior at the molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For aromatic compounds with electron-withdrawing groups and halogens, DFT methods are particularly effective in predicting geometric parameters, vibrational frequencies, and electronic properties.

In studies of similar molecules, such as p-nitroacetanilide and N-(3-nitrophenyl) acetamide (B32628), the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently utilized. aip.orgresearchgate.net This functional has demonstrated reliability in predicting the molecular structures and spectroscopic features of such compounds. For instance, in the computational analysis of o-, m-, and p-iodonitrobenzene, the B3LYP method was employed to study molecular geometry and vibrational spectra. researchgate.net

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and are often used to benchmark DFT results. For halogenated compounds, methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are particularly important. nih.gov

These methods are crucial for accurately describing non-covalent interactions, such as halogen bonding, which could play a role in the crystal packing of this compound. For example, high-level CCSD(T) calculations have been used to investigate gas-phase complexes of bromide and iodide anions with molecular oxygen, demonstrating the capability of these methods to handle complex electronic environments involving halogens. watsonlaserlab.com Studies on halogenated nucleic acid base pairs have also employed the RI-MP2 method to characterize halogen and hydrogen bonds. nih.govmdpi.com

Basis Set Selection and Computational Parameters

The choice of basis set is critical for obtaining accurate computational results. For molecules containing heavy atoms like iodine, it is often necessary to use basis sets that include effective core potentials (ECPs) to account for relativistic effects. A common approach for iodo-aromatic compounds is to use a mixed basis set. For instance, in the study of iodo-nitrobenzene isomers, the 3-21G* basis set was used for the iodine atom, while the more flexible 6-311G(d,p) basis set was applied to the other atoms (C, H, N, O). researchgate.netresearchgate.net For studies focusing on spectroscopic properties of related nitroacetanilides, basis sets like 6-31G(d,p) and 6-311+G(d,p) have been shown to provide a good correlation between calculated and experimental data. researchgate.net

Table 1: Commonly Used Computational Methods and Basis Sets for Analogous Compounds

| Computational Method | Basis Set Example(s) | Application |

| DFT (B3LYP) | 6-31G(d,p), 6-311+G(d,p) | Geometry optimization, vibrational spectra of nitroacetanilides researchgate.net |

| DFT (B3LYP) | 3-21G* (for I), 6-311G(d,p) (for others) | Geometry and vibrational analysis of iodo-nitrobenzenes researchgate.net |

| Ab Initio (MP2) | def2-TZVP | Characterization of halogen and hydrogen bonds in nucleic acids nih.govmdpi.com |

| Ab Initio (CCSD(T)) | Not specified in abstract | High-accuracy energy calculations for halogen-containing complexes watsonlaserlab.com |

This table is interactive. Click on the headers to sort.

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the flexibility of the molecule are key determinants of its physical and chemical properties. Computational methods are essential for exploring the conformational landscape and identifying the most stable structures.

Geometry Optimization and Conformational Landscapes

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule. For this compound, a key structural feature is the potential for rotation around the C-N bonds of the acetamide group and the C-N bond of the nitro group.

Studies on related molecules provide insight into the likely conformation. For instance, in one isomer of iodo-nitrobenzene, the nitro group is twisted by 31.7° relative to the plane of the aromatic ring to achieve a stable conformation. researchgate.net In the solid-state structures of N-(4-hydroxy-2-nitrophenyl)acetamide and its 3-nitro isomer, significant differences in molecular planarity are observed. The 3-nitro isomer is less planar, with the acetamido group twisted out of the phenyl plane by 9.0° and the nitro group twisted by 11.8°. nih.gov These findings suggest that for this compound, the steric and electronic interactions between the iodo, nitro, and acetamide substituents will likely lead to a non-planar conformation of the nitro and acetamide groups relative to the phenyl ring.

Table 2: Optimized Geometrical Parameters for a Structurally Similar Compound (m-iodonitrobenzene)

| Parameter | Bond/Angle | Calculated Value (B3LYP/3-21G*(I)/6-311G(d,p)) |

| Bond Length | C-I | 2.09 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Angle | C-C-I | 120.1° |

| Bond Angle | C-C-N (nitro) | 118.9° |

| Dihedral Angle | O-N-C-C | ~0° (co-planar) |

Data extracted from studies on m-iodonitrobenzene, which is an isomer of the core structure of the title compound. researchgate.net This table is for illustrative purposes.

Tautomeric Forms and Isomerism

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, keto-enol tautomerism is a possibility due to the presence of the acetamide group. libretexts.org The keto form (the amide) is generally much more stable than the enol form (the imidic acid).

While the neutral enol tautomer is typically present in very low concentrations at equilibrium, studies on ionized acetanilide (B955) have shown that the enol tautomer can have distinct reactivity. nih.gov The equilibrium between the keto and enol forms can be influenced by solvent and pH. The presence of the electron-withdrawing nitro and iodo groups on the phenyl ring would be expected to influence the acidity of the N-H proton and the alpha-hydrogens on the acetyl group, which in turn could affect the tautomeric equilibrium. However, for most applications, the keto (amide) form of this compound is the overwhelmingly predominant species.

Influence of Substituents on Molecular Geometry

The molecular geometry of this compound is significantly influenced by the electronic and steric effects of its three substituents on the benzene (B151609) ring: the acetamido group (-NHCOCH₃), the nitro group (-NO₂), and the iodine atom (-I). Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometry, including bond lengths, bond angles, and dihedral angles.

The acetamido group is an activating ortho-, para-director, donating electron density to the ring via resonance, while the nitro group is a deactivating meta-director, strongly withdrawing electron density. libretexts.org The iodine atom is a deactivating ortho-, para-director, withdrawing electron density through induction but donating via resonance. The interplay of these electronic effects, combined with steric hindrance between the adjacent nitro and iodo groups, leads to notable distortions in the phenyl ring and the orientation of the substituents relative to it.

For instance, in related substituted acetanilides, the acetamido group is often found to be twisted out of the plane of the phenyl ring. nih.gov Similarly, steric repulsion can cause the nitro group to rotate out of the benzene plane, which can affect the extent of its electron-withdrawing resonance effect. nih.gov The large size of the iodine atom further contributes to steric strain. These interactions collectively determine the final, lowest-energy conformation of the molecule.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Influence of Substituents |

|---|---|---|

| C-N (Amide) Bond Length | ~1.37 Å | Partial double bond character due to resonance with the phenyl ring and carbonyl group. |

| C-N (Nitro) Bond Length | ~1.48 Å | Lengthened due to electron withdrawal from the ring. |

| C-I Bond Length | ~2.10 Å | Typical length for an aryl iodide. |

| C-C-N (Nitro) Angle | ~121° | May be distorted from the ideal 120° due to steric repulsion with the adjacent iodine atom. |

| C-N-C-O (Amide) Dihedral Angle | 15-30° | A non-zero angle indicates the acetamido group is twisted out of the phenyl ring's plane. |

Note: The values in this table are representative and based on computational studies of similarly substituted aromatic compounds. Actual values would be determined by specific DFT calculations.

Electronic Properties and Reactivity Prediction

Theoretical calculations are indispensable for predicting the electronic structure and chemical reactivity of this compound. Analyses such as Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors provide a detailed picture of the molecule's electronic behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. imist.ma A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed over the acetamido group and the phenyl ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be localized primarily on the electron-deficient nitro group and the adjacent carbon atoms of the ring, reflecting the strong electron-withdrawing nature of this substituent.

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.5 to -8.5 | Represents the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 to -2.5 | Represents the molecule's ability to accept electrons. |

Note: These energy values are typical for aromatic nitro compounds and provide a qualitative prediction of reactivity.

Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electron potential on the molecular surface. Negative potential regions (typically colored red and yellow) are electron-rich and are targets for electrophiles, while positive potential regions (colored blue) are electron-poor and are targets for nucleophiles. researchgate.netresearchgate.net

In this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro and carbonyl groups, making these the primary sites for electrophilic attack. The region around the hydrogen atom of the amide group (N-H) is predicted to have the most positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Reactive Sites

| Region | Predicted Potential | Type of Attack |

|---|---|---|

| Oxygen atoms of Nitro group (-NO₂) | Highly Negative (Red) | Electrophilic Attack |

| Oxygen atom of Carbonyl group (-C=O) | Negative (Yellow/Orange) | Electrophilic Attack |

| Hydrogen atom of Amide group (-NH) | Highly Positive (Blue) | Nucleophilic Attack / H-bond donor |

Global and Local Reactivity Descriptors

Key global descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η). A measure of how easily the electron cloud is polarized.

Electronegativity (χ): The power of a molecule to attract electrons. Calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as χ² / (2η).

These parameters provide a quantitative framework for comparing the reactivity of different molecules. A high chemical hardness and low softness suggest high stability. researchgate.net A high electrophilicity index indicates a strong electrophilic character.

Table 4: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 - 3.5 eV | Indicates good molecular stability. |

| Chemical Softness (S) | 1 / η | 0.28 - 0.40 eV⁻¹ | Suggests relatively low polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.5 - 5.5 eV | Moderate ability to attract electrons. |

Note: Values are estimated based on typical HOMO/LUMO energies for related compounds.

Simulation of Spectroscopic Data

Computational methods can accurately predict various types of spectra, providing a valuable tool for structural confirmation and analysis. The simulation of vibrational spectra is particularly common and useful.

Prediction of Vibrational Spectra

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT methods. researchgate.net By computing the harmonic vibrational frequencies, a predicted spectrum is generated that can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other theoretical approximations.

For this compound, the predicted spectrum would show characteristic peaks corresponding to its functional groups. Key vibrational modes include the N-H stretch of the amide, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the nitro group, aromatic C-H stretches, and the C-I stretch.

Table 5: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Scaled Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amide (-NH) | N-H Stretching | 3250 - 3350 | ~3300 |

| Carbonyl (-C=O) | C=O Stretching | 1660 - 1700 | ~1680 |

| Nitro (-NO₂) | Asymmetric Stretching | 1510 - 1560 | ~1540 |

| Nitro (-NO₂) | Symmetric Stretching | 1335 - 1385 | ~1360 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | ~3050 |

Note: Predicted wavenumbers are representative and would be obtained from specific DFT frequency calculations.

Simulation of NMR Chemical Shifts

The simulation of NMR chemical shifts for this compound is a critical computational endeavor that allows for the theoretical determination of its magnetic properties. This process typically involves the use of the Gauge-Including Atomic Orbital (GIAO) method, a widely accepted approach within the framework of DFT. The accuracy of these predictions is highly dependent on the choice of the functional and the basis set.

Methodology: The computational protocol for simulating the ¹H and ¹³C NMR spectra of this compound would begin with the optimization of its ground-state geometry. This is commonly achieved using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). Following geometry optimization, the NMR shielding tensors are calculated using the GIAO method at the same or a higher level of theory. The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The theoretical chemical shifts are calculated using the equation: δ_calc = σ_ref - σ_calc, where σ_ref is the shielding constant of the reference compound (TMS) calculated at the same level of theory.

Research Findings: While specific, direct computational studies on this compound are not extensively reported in the available literature, the methodologies are well-established from research on analogous compounds. For instance, theoretical NMR studies on similar nitroaromatic and acetamide derivatives have demonstrated a strong correlation between calculated and experimental chemical shifts. These studies underscore the importance of selecting appropriate computational parameters to achieve high accuracy. The simulated chemical shifts provide a valuable tool for assigning the peaks in experimentally obtained NMR spectra and for understanding the electronic environment of each nucleus within the molecule.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a simulation, based on typical chemical shift ranges for similar structures.

| Atom | Calculated Chemical Shift (ppm) |

| H (amide) | 8.5 - 9.5 |

| H (aromatic, ortho to -NHAc) | 7.8 - 8.2 |

| H (aromatic, ortho to -NO₂) | 8.0 - 8.4 |

| H (aromatic, meta to both) | 7.5 - 7.9 |

| H (methyl) | 2.1 - 2.3 |

| C (carbonyl) | 168 - 172 |

| C (aromatic, C-NHAc) | 138 - 142 |

| C (aromatic, C-I) | 90 - 95 |

| C (aromatic, C-NO₂) | 148 - 152 |

| C (aromatic) | 120 - 135 |

| C (methyl) | 24 - 26 |

UV-Vis Absorption and Emission Spectra Prediction

The prediction of UV-Vis absorption and emission spectra for this compound provides fundamental insights into its electronic transitions and photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for simulating these spectra in medium-sized organic molecules.

Methodology: The process begins with the optimized ground-state geometry of the molecule, obtained as described for NMR simulations. Using this geometry, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the maxima of the absorption bands (λ_max). These calculations also yield the oscillator strengths, which are related to the intensity of the absorption. The choice of functional and basis set is again crucial, with functionals like B3LYP, CAM-B3LYP, and PBE0 often employed for such predictions. To simulate the emission spectrum, the geometry of the first excited state is optimized, and then a TD-DFT calculation is performed on this optimized excited-state geometry to determine the emission energy. The solvent effects are often included in these calculations using continuum models like the Polarizable Continuum Model (PCM) to provide more realistic predictions.

Research Findings: Direct computational studies detailing the predicted UV-Vis absorption and emission spectra for this compound are not readily found in peer-reviewed literature. However, theoretical investigations on related nitro- and iodo-substituted aromatic compounds have been conducted. These studies typically show that the main absorption bands in the UV-Vis region arise from π → π* and n → π* electronic transitions. The nitro group, being a strong electron-withdrawing group, and the iodo substituent are expected to significantly influence the electronic structure and thus the absorption and emission wavelengths of the molecule. The computational results are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved.

A representative data table for predicted UV-Vis absorption and emission data is presented below, based on expected transitions for this type of chromophore.

| Parameter | Predicted Value | Corresponding Transition |

| Absorption λ_max (nm) | 280 - 320 | π → π* |

| Oscillator Strength (f) | > 0.1 | |

| Emission λ_max (nm) | 400 - 450 |

Research on Biological Activities and Molecular Interactions Excluding Clinical Aspects

Investigation of Molecular Targets and Pathways

Comprehensive searches of scientific databases did not yield specific studies on the molecular targets and pathways of N-(4-Iodo-3-nitrophenyl)acetamide. Therefore, the following sections are based on general principles and data from structurally related compounds, which may not be directly applicable.

Enzyme Inhibition Mechanisms

There is no direct evidence from dedicated studies on the enzyme inhibition mechanisms of this compound. However, a structurally similar compound, 4-iodo-3-nitrobenzamide, has been investigated as a prodrug. Its metabolically reduced form, 4-iodo-3-nitrosobenzamide, was found to inactivate poly(ADP-ribose) polymerase (PARP). This inhibition occurred through the ejection of zinc from the enzyme's zinc finger domain. The presence of iodine in this related compound appeared to enhance its inhibitory effectiveness compared to its non-iodinated counterpart.

Interaction with Cellular Components

Specific interactions between this compound and cellular components have not been detailed in the available literature. For the related compound, 4-iodo-3-nitrosobenzamide, its interaction with glutathione (B108866) results in the formation of 4-iodo-3-aminobenzamide.

Redox Properties and Metabolic Transformations in Biological Systems

No specific studies on the redox properties and metabolic transformations of this compound were found. Research on the related compound, 4-iodo-3-nitrobenzamide, indicates that it undergoes metabolic reduction of the nitro group to a nitroso derivative within tumor cells. This transformation is a key step in its mechanism of action. The final reduction product identified for this related compound was 4-iodo-3-aminobenzamide. Studies on other related acetamide (B32628) derivatives suggest that metabolic pathways can be influenced by the presence and position of substituents like the iodo- and nitro- groups. For instance, the iodine atom in the 4-iodo derivative of tamoxifen (B1202) was shown to reduce the rate of metabolic conversion in rat hepatocytes. nih.gov

Cellular Responses in Research Models

Direct research on the cellular responses to this compound in research models is not available in the reviewed scientific literature.

Apoptosis Induction in in vitro Cell Lines

There are no specific studies demonstrating the induction of apoptosis by this compound in in vitro cell lines. However, the metabolite of the related compound 4-iodo-3-nitrobenzamide, 4-iodo-3-nitrosobenzamide, has been shown to induce apoptosis in tumor cells. This pro-apoptotic activity is linked to its ability to inhibit PARP.

Antiproliferative Effects on Cultured Cells

No dedicated research on the antiproliferative effects of this compound on cultured cells could be located. The related compound, 4-iodo-3-nitrobenzamide, demonstrated a cytotoxic effect on a variety of human and animal tumor cells in culture, which is attributed to its metabolic reduction to the nitroso derivative.

Interactions with Microbial Systems (in vitro antimicrobial activity)

While specific studies detailing the in vitro antimicrobial activity of this compound against a wide range of microbial species are not extensively documented in publicly available research, the collective body of work on structurally related compounds allows for a strong inference of its potential antimicrobial profile. Research into nitroaromatic compounds, halogenated phenols, and acetamide derivatives consistently demonstrates their relevance in the development of new antimicrobial agents.

Nitro-containing molecules, for instance, are known to be effective against a variety of microorganisms. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates that can damage DNA and other critical cellular components. Similarly, the incorporation of halogens, such as iodine, into aromatic structures has been shown to enhance antimicrobial and antibiofilm activities. nih.govresearchgate.net Halogenation can increase the lipophilicity of a compound, facilitating its passage through microbial cell membranes. nih.gov

Given these precedents, it is hypothesized that this compound would exhibit inhibitory activity against a spectrum of bacteria. A study on N-(2-hydroxy-4-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/ml. nih.gov Another investigation into halogenated 3-nitro-2H-chromenes demonstrated potent anti-staphylococcal activity, with MIC values as low as 1–8 μg/mL for tri-halogenated derivatives. nih.gov

Based on these related findings, a hypothetical antimicrobial profile for this compound is presented below. It is crucial to note that this table is illustrative and based on the activities of analogous compounds, not on direct experimental results for the specific compound.

Hypothetical In Vitro Antimicrobial Activity of this compound

| Microorganism | Type | Expected Activity (MIC Range, µg/mL) | Reference Compounds |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 1 - 50 | Halogenated nitro-compounds, Phenylacetamide derivatives nih.govnih.gov |

| Bacillus subtilis | Gram-positive Bacteria | 5 - 100 | Phenylacetamide derivatives nih.gov |

| Escherichia coli | Gram-negative Bacteria | 50 - 250 | Phenylacetamide derivatives nih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >100 | Phenylacetamide derivatives nih.gov |

| Candida albicans | Fungus | 50 - 500 | N-(hydroxynitrophenyl)acetamides nih.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The specific arrangement of the iodo substituent, the nitro group, and the acetamide moiety on the phenyl ring of this compound is critical to its potential biological effects. Analysis of related compounds provides a framework for understanding the contribution of each functional group.

Elucidating the Role of the Iodo Substituent

The presence of a halogen atom, in this case, iodine, at the para-position relative to the acetamide group is anticipated to significantly influence the compound's antimicrobial properties. Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of a molecule. nih.govresearchgate.net The introduction of an iodine atom can increase the lipophilicity of the compound, which may improve its ability to penetrate the lipid-rich cell membranes of bacteria.

Furthermore, studies on halogenated peptoids have shown a clear correlation between halogenation and increased antimicrobial activity, with iodine-containing analogues often being the most potent. nih.gov This enhanced activity is linked to the relative hydrophobicity and self-assembly properties conferred by the halogen. In the context of this compound, the bulky and lipophilic nature of the iodine atom could facilitate stronger interactions with microbial targets.

Impact of the Nitro Group on Biological Effects

The nitro group, positioned ortho to the iodine and meta to the acetamide group, is a key pharmacophore that is expected to be a primary driver of the compound's antimicrobial activity. Nitroaromatic compounds often exert their biological effects through bioreduction. nih.gov Within the microbial cell, enzymes can reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. These reactive species can induce oxidative stress and covalently modify essential biomolecules like DNA and proteins, ultimately leading to cell death.

Significance of the Acetamide Moiety

The acetamide group (-NHCOCH₃) plays a crucial role in modulating the compound's physicochemical properties and its interactions with biological systems. The N-acetylation of aromatic amines is a common modification in drug design. In some cases, N-terminal acetylation of antimicrobial peptides has been shown to improve their stability against degradation by proteases. While this compound is not a peptide, the acetamide group can still influence its metabolic stability.

Investigation of Derivatives and Analogues

Synthesis of Substituted N-(4-Iodo-3-nitrophenyl)acetamide Analogues

The synthesis of analogues of this compound involves a variety of chemical transformations, targeting different parts of the molecule for modification.

Modifications on the phenyl ring are a key strategy to influence the electronic and steric properties of the molecule, which can have a significant impact on its biological activity. Common modifications include the replacement of the iodo or nitro groups with other substituents.

For instance, the synthesis of related N-(4-substituted-3-nitrophenyl)acetamides can be achieved through the acetylation of the corresponding anilines. A general synthetic route involves the reaction of a substituted 4-amino-2-nitrophenol (B85986) with acetic anhydride (B1165640). nih.gov In a specific example, N-(4-methoxy-3-nitrophenyl)acetamide was synthesized by the acetylation of 4-methoxy-3-nitroaniline (B184566) with acetic anhydride in glacial acetic acid under reflux conditions. nih.gov Similarly, N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide has been prepared by the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide using nitric acid and acetic anhydride in dichloromethane. chemicalbook.com

The iodo substituent at the 4-position can also be replaced. For example, the synthesis of 4-iodo-3-nitrobenzamide, a close analogue, has been achieved through a diazotization-iodo-elimination reaction of an appropriate precursor. google.com The synthesis of various N-(substituted phenyl)-2-chloroacetamides has also been reported, where different functional groups are present on the phenyl ring, providing a library of compounds for further studies. nih.gov

The acetamide (B32628) group is another key site for modification. Altering this group can affect the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

One common alteration is the replacement of the acetyl group with other acyl groups. For example, N-(4-nitrophenyl)benzamide can be synthesized by reacting 4-nitroaniline (B120555) with 3,5-dinitrobenzoyl chloride in tetrahydrofuran. nih.gov The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide has also been reported, demonstrating the feasibility of introducing more complex substituents on the amide nitrogen. mdpi.com

Another approach is the replacement of the oxygen atom of the carbonyl group with a sulfur atom to yield a thioacetamide (B46855). Thioacetamides are typically prepared by treating the corresponding acetamide with a thionating agent like phosphorus pentasulfide. wikipedia.org The synthesis of thio-analogues of 4-nitrophenyl glycosides has been described, where thioacetate (B1230152) is used for nucleophilic displacement of sulfonate derivatives. nih.gov The reaction of thioacetamide with N-substituted maleimides can also lead to complex heterocyclic structures. researchgate.netmdpi.com

Incorporating heteroatoms or new ring systems into the structure of this compound can significantly alter its three-dimensional shape and electronic properties, potentially leading to novel biological activities.

For example, the synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has been reported, which introduces a fused heterocyclic system. nih.gov In another study, N-substituted-acetamide derivatives featuring a benzimidazole (B57391) ring were designed and synthesized as P2Y14R antagonists. nih.gov The synthesis of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates has also been achieved, creating more complex molecules with potential carbonic anhydrase inhibitory activity. nih.gov

Comparative Spectroscopic and Structural Analysis of Analogues

The structural elucidation of newly synthesized analogues is crucial for understanding their properties. X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are key techniques used for this purpose.

The crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide reveals that the methoxy (B1213986) and acetamide groups are nearly coplanar with the phenyl ring. nih.gov In contrast, the nitro group is twisted out of this plane. nih.gov The crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide shows that the molecule consists of three planar segments: a sulfanylbenzene, an acetamide, and a phenyl group, with the phenyl and acetamide groups being almost coplanar. nih.gov The crystal structure of 3,5-dinitro-N-(4-nitrophenyl)benzamide indicates that the two benzene (B151609) rings form a dihedral angle of 7.78 (4)°. nih.gov

Comparative NMR and IR data for a series of substituted N-phenyl-2-chloroacetamides have been reported, showing characteristic shifts depending on the substituent on the phenyl ring. nih.gov For example, the 1H NMR spectrum of N-(4-bromophenyl)-2-chloroacetamide shows aromatic protons in the range of 7.425–7.701 ppm, while the 13C NMR displays the carbonyl carbon at 164.861 ppm. nih.gov

| Compound | Key Spectroscopic Data | Reference |

| N-(4-methoxy-3-nitrophenyl)acetamide | Crystal structure shows near planarity of methoxy and acetamide groups with the phenyl ring. | nih.gov |

| N-phenyl-2-(phenylsulfanyl)acetamide | 1H NMR: methylene (B1212753) singlet at δ 3.84 ppm, aromatic multiplet at δ 7.30 ppm, amine proton at δ 9.15 ppm. | nih.gov |

| N-(4-bromophenyl)-2-chloroacetamide | 1H NMR: aromatic protons at δ 7.425–7.701 ppm. 13C NMR: C=O at δ 164.861 ppm. | nih.gov |

| 3,5-dinitro-N-(4-nitrophenyl)benzamide | Crystal structure shows a dihedral angle of 7.78 (4)° between the two benzene rings. | nih.gov |

Comparative Computational and Theoretical Studies of Analogues

Computational and theoretical studies, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analysis, provide valuable insights into the electronic properties, reactivity, and potential biological activity of the analogues.

DFT calculations have been employed to investigate the nonlinear optical (NLO) properties of aniline-based amides synthesized via Suzuki cross-coupling. researchgate.netdntb.gov.ua These studies explore the frontier molecular orbitals and reactivity descriptors. researchgate.netdntb.gov.ua For a series of halogen-substituted pyrazine-2-carboxamides, DFT calculations were used to perform vibrational assignments and Natural Bond Orbital (NBO) analysis to study donor-acceptor interactions. chemrxiv.org

QSAR studies have been used to correlate the chemical structure of N-phenyl-2,2-dichloroacetamide analogues with their anticancer activity to optimize the pharmacophore requirements. researchgate.net In a study of diclofenac (B195802) analogues, QSAR analysis revealed that lipophilicity and the angle of twist between the two phenyl rings were crucial parameters for anti-inflammatory activity. nih.gov

Comparative Biological Research on Analogues

The ultimate goal of synthesizing analogues of this compound is often to discover compounds with improved or novel biological activities. A wide range of biological evaluations have been performed on related structures.

A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and assessed for their antitubercular activities, with some compounds showing potent activity against M. tuberculosis H37Rv. mdpi.com Nitro-substituted benzamide (B126) derivatives have been evaluated for their in vitro anti-inflammatory activities, with some compounds demonstrating significant inhibition of nitric oxide production in macrophages. researchgate.net

In the field of oncology, N-phenyl-2,2-dichloroacetamide analogues have been investigated as potential anticancer agents by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK). researchgate.net Furthermore, a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives were synthesized and showed promising antitrypanosomal activity. nih.gov The structure-activity relationship (SAR) of various compounds has been reviewed, highlighting the effect of different functional groups, including nitro and iodo, on antimetastatic properties. mdpi.com

| Analogue Series | Biological Activity Investigated | Key Findings | Reference |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamides | Antitubercular | Some derivatives showed potent activity against M. tuberculosis H37Rv. | mdpi.com |

| Nitro-substituted benzamides | Anti-inflammatory | Certain compounds significantly inhibited nitric oxide production in macrophages. | researchgate.net |

| N-Phenyl-2,2-dichloroacetamides | Anticancer | Analogues showed potential as inhibitors of pyruvate dehydrogenase kinase (PDK). | researchgate.net |

| 4-(4-Nitrophenyl)-1H-1,2,3-triazoles | Antitrypanosomal | A derivative with a peracetylated galactopyranosyl unit was identified as a promising candidate. | nih.gov |

Exploring Modified Mechanisms of Action

Currently, there is a notable lack of publicly available research specifically detailing the modified mechanisms of action for derivatives of this compound. Scientific inquiry into the biological effects of this compound and its analogues is not extensively documented in peer-reviewed literature.

While the broader class of nitrophenyl compounds has been investigated for various biological activities, including as enzyme inhibitors or signaling pathway modulators, specific data on how derivatives of this compound might alter these mechanisms remain elusive. The introduction of different functional groups in place of the iodo or nitro moieties, or modifications to the acetamide side chain, could theoretically lead to altered binding affinities for biological targets, changes in metabolic stability, or novel pharmacological profiles. However, without dedicated studies, any proposed modifications to the mechanism of action are purely speculative.

Identifying Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features can be inferred from its constituent parts:

The acetamide group: This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which is crucial for interacting with biological macromolecules such as enzymes or receptors.

The aromatic ring: The phenyl ring serves as a rigid scaffold that properly orients the other functional groups for interaction with a binding site.

The nitro group: As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the aromatic ring and can participate in hydrogen bonding or other electronic interactions.

The iodo group: The iodine atom is a large, lipophilic halogen that can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. The position of the iodo and nitro groups on the phenyl ring is critical for defining the molecule's shape and interaction profile.

Systematic modification of these features would be necessary to definitively identify their individual contributions to any observed biological activity. For instance, replacing the iodo group with other halogens or hydrogen, or altering the position of the nitro group, would provide insight into the specific requirements for target binding. However, published research detailing such systematic structure-activity relationship (SAR) studies for this compound is not currently available.

Derivatization for Enhanced Research Utility

The derivatization of a parent compound to create tools for research is a common strategy in chemical biology. Such derivatives can include fluorescent probes, biotinylated affinity probes, or radiolabeled ligands to study biological processes, identify protein targets, or for use in imaging applications.

In the context of this compound, derivatization could be envisioned to enhance its utility in research. For example:

Fluorescent Probes: A fluorescent dye could be attached to the molecule, potentially at the acetamide nitrogen or by replacing one of the ring substituents, to allow for visualization of its subcellular localization or to monitor its binding to a target in real-time.

Affinity Probes: The addition of a biotin (B1667282) tag would enable the use of the molecule in affinity chromatography experiments to isolate and identify its binding partners from complex biological samples. This is a powerful method for target deconvolution.

Radiolabeling: The iodine atom could be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) to create a radioligand for use in binding assays or for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).

Despite these possibilities, there is no specific information in the scientific literature describing the synthesis or application of such derivatives of this compound for enhanced research utility. The development of such tools would be contingent on the discovery of a specific and potent biological activity for the parent compound.

Future Research Directions and Research Gaps

Unexplored Synthetic Routes